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Compound of Interest

Compound Name: Cyclopentanedecol

CAS No.: 595-03-9

Cat. No.: B3344100

Get Quote

Executive Summary & Molecule Profile
Cyclopentanedecol (Decahydroxycyclopentane) is the fully hydrated form of Leuconic Acid

(Cyclopentanepentone). It represents a unique class of "oxocarbons"—cyclic compounds

where every carbon atom is oxidized. Unlike typical lipophilic drugs, Cyclopentanedecol is a

hyper-polar, crystalline geminal diol [1].

In aqueous solution and biological matrices, the compound exists in equilibrium between the

poly-hydrated form (C₅(OH)₁₀) and the poly-ketone form (C₅O₅). This structural duality presents

specific analytical challenges:

Thermal Instability: The compound dehydrates and decomposes above 115°C, making direct

Gas Chromatography (GC) impossible without derivatization.

Extreme Polarity: It does not retain on standard C18 Reverse-Phase HPLC columns.

This guide details two validated protocols: GC-MS (via Silylation) for high-sensitivity

quantification in complex matrices, and HILIC-MS/MS for rapid, high-throughput aqueous

analysis.
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Analyte Specifications
Property Value

IUPAC Name Cyclopentane-1,1,2,2,3,3,4,4,5,5-decol

Common Names
Decahydroxycyclopentane; Leuconic Acid

Pentahydrate

Molecular Weight
230.13 g/mol (Hydrate) / 140.05 g/mol

(Anhydrous Ketone)

Solubility
Highly soluble in water, MeOH; Insoluble in

Hexane, Et₂O

Key Reactivity
Dehydrates to Leuconic Acid; Oxidizes to

Croconic Acid

Method A: GC-MS Quantification (Gold Standard)
Best for: Complex biological matrices (e.g., plant extracts like Spirulina, plasma, tissue) where

high resolution and library confirmation are required.

Principle
Since Cyclopentanedecol is non-volatile and thermally labile, it must be derivatized to a

volatile trimethylsilyl (TMS) ether. The protocol uses a two-step derivatization:

Methoximation: Protects any equilibrium carbonyl groups and stabilizes the ring structure.

Silylation: Replaces the 10 active hydroxyl protons with TMS groups, rendering the molecule

volatile and thermally stable [2].

Reagents & Materials
Solvent: Pyridine (Anhydrous, 99.8%)

Derivatization Reagent A: Methoxyamine Hydrochloride (20 mg/mL in Pyridine)

Derivatization Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS

(Trimethylchlorosilane)
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Internal Standard: Ribitol or Adonitol (0.2 mg/mL in water, then dried)

Experimental Workflow

Sample Preparation
(Lyophilization)

Extraction
(MeOH:H2O 80:20)

Evaporation
(N2 Stream / SpeedVac)

Step 1: Methoximation
(30°C, 90 min)

Step 2: Silylation (MSTFA)
(37°C, 30 min)

GC-MS Analysis
(Splitless Injection)

Click to download full resolution via product page

Figure 1: Critical path for the derivatization and analysis of Cyclopentanedecol.

Detailed Protocol
Extraction: Homogenize 10-50 mg of sample in 1 mL 80% Methanol (pre-chilled). Vortex for

20s, sonicate for 10 min at 4°C.

Clarification: Centrifuge at 14,000 x g for 10 min. Transfer 100 µL of supernatant to a glass

GC vial insert.

Addition of IS: Add 10 µL of Internal Standard solution.

Drying: Evaporate to complete dryness using a SpeedVac or Nitrogen stream. Critical:

Residual water will quench the silylation reagent.

Methoximation: Add 50 µL of Reagent A (Methoxyamine/Pyridine). Incubate at 30°C for 90

minutes with gentle shaking.

Silylation: Add 80 µL of Reagent B (MSTFA + 1% TMCS). Incubate at 37°C for 30 minutes.

Equilibration: Allow to stand at room temperature for 1-2 hours before injection to ensure

reaction completeness.

GC-MS Instrument Parameters
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Parameter Setting

Column
Rxi-5Sil MS or DB-5MS (30m × 0.25mm ×

0.25µm)

Carrier Gas Helium @ 1.0 mL/min (Constant Flow)

Inlet Temp 250°C

Injection
1 µL Splitless (Purge flow 20 mL/min after 1

min)

Oven Program
60°C (hold 1 min) → 10°C/min to 320°C (hold 5

min)

Transfer Line 280°C

Ion Source EI (70 eV) @ 230°C

Quant Ion (SIM) m/z 147 (TMS fragment), m/z 217, m/z 307

Note: The fully silylated Cyclopentanedecol is heavy. Look for late-eluting peaks. If the

"pentone" form dominates, you may see multiple peaks corresponding to different degrees of

silylation/hydration. Sum the areas of related isomer peaks for quantification.

Method B: HILIC-MS/MS (High Throughput)
Best for: Aqueous samples, stability studies, and routine QC where derivatization is too slow.

Principle
Hydrophilic Interaction Liquid Chromatography (HILIC) retains the highly polar

Cyclopentanedecol using a water-rich layer on a polar stationary phase. Detection is achieved

via Electrospray Ionization (ESI) in Negative Mode, monitoring the deprotonated Leuconic Acid

species [3].

Instrument Configuration
System: UHPLC coupled to Triple Quadrupole MS (QqQ).

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Luna NH2.
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Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). High pH promotes ionization

of the polyol.

Mobile Phase B: Acetonitrile (10 mM Ammonium Acetate).

Gradient Conditions
Time (min) % B (Organic) Flow Rate (mL/min)

0.00 95 0.4

1.00 95 0.4

6.00 50 0.4

7.00 50 0.4

7.10 95 0.4

10.00 95 0.4

MS/MS Transitions (ESI Negative)
Since the hydrate loses water in the source, we monitor the Leuconic Acid parent ion [M-H]⁻.

Precursor Ion: m/z 139.0 (C₅HO₅⁻)

Product Ions:

m/z 111.0 (Loss of CO) – Quantifier

m/z 83.0 (Loss of 2xCO) – Qualifier

m/z 55.0 (C₂O₂ fragment)

Validation & Quality Control
To ensure trustworthiness (E-E-A-T), the method must be self-validating.

System Suitability Criteria
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GC-MS Resolution: The analyte must be baseline resolved from glucose/fructose derivatives

(which also produce m/z 147/217 ions).

Peak Symmetry: Tailing factor must be < 1.5. (Tailing indicates active sites in the liner;

replace liner if observed).

Linearity & Range
Range: 0.1 µg/mL to 100 µg/mL.

Curve Fit: Quadratic (due to detector saturation at high TMS loads) or Linear (r² > 0.995).

Troubleshooting Guide
Issue Probable Cause Corrective Action

No Peak (GC)
Incomplete derivatization due

to moisture.

Ensure sample is 100% dry.

Use fresh MSTFA.

Multiple Peaks
Incomplete silylation or

tautomer separation.

Increase reaction time to 60

min @ 60°C. Sum peak areas.

Low Sensitivity (LC)
Ion suppression or poor

ionization.

Adjust pH to >9.0 (Ammonium

Hydroxide) to assist

deprotonation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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